Ethyl 2-(4-aminooxan-3-yl)acetate
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Overview
Description
Ethyl 2-(4-aminooxan-3-yl)acetate is a chemical compound with the molecular formula C9H17NO3. It is known for its unique structure, which includes an ethyl ester group and an aminooxane ring. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminooxan-3-yl)acetate typically involves the reaction of ethyl acetate with an appropriate aminooxane derivative. One common method involves the use of ethyl cyanoacetate and an aminooxane under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminooxan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(4-aminooxan-3-yl)acetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminooxan-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminooxan-4-yl)acetate: A closely related compound with a similar structure.
Ethyl 2-(4-bromophenyl)acetate: Another ester derivative with different substituents.
Uniqueness
Ethyl 2-(4-aminooxan-3-yl)acetate is unique due to its specific aminooxane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-(4-aminooxan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)5-7-6-12-4-3-8(7)10/h7-8H,2-6,10H2,1H3 |
InChI Key |
VMHOAPAFZZFOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1COCCC1N |
Origin of Product |
United States |
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